

# Synthesis of CWHM-1008 for Research Applications: Application Notes and Protocols

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## Compound of Interest

Compound Name:	CWHM-1008
CAS No.:	2362539-97-5
Cat. No.:	B2630313

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of **CWHM-1008**, a potent antimalarial agent. The information is intended for research purposes only and should be handled by qualified professionals in a controlled laboratory environment.

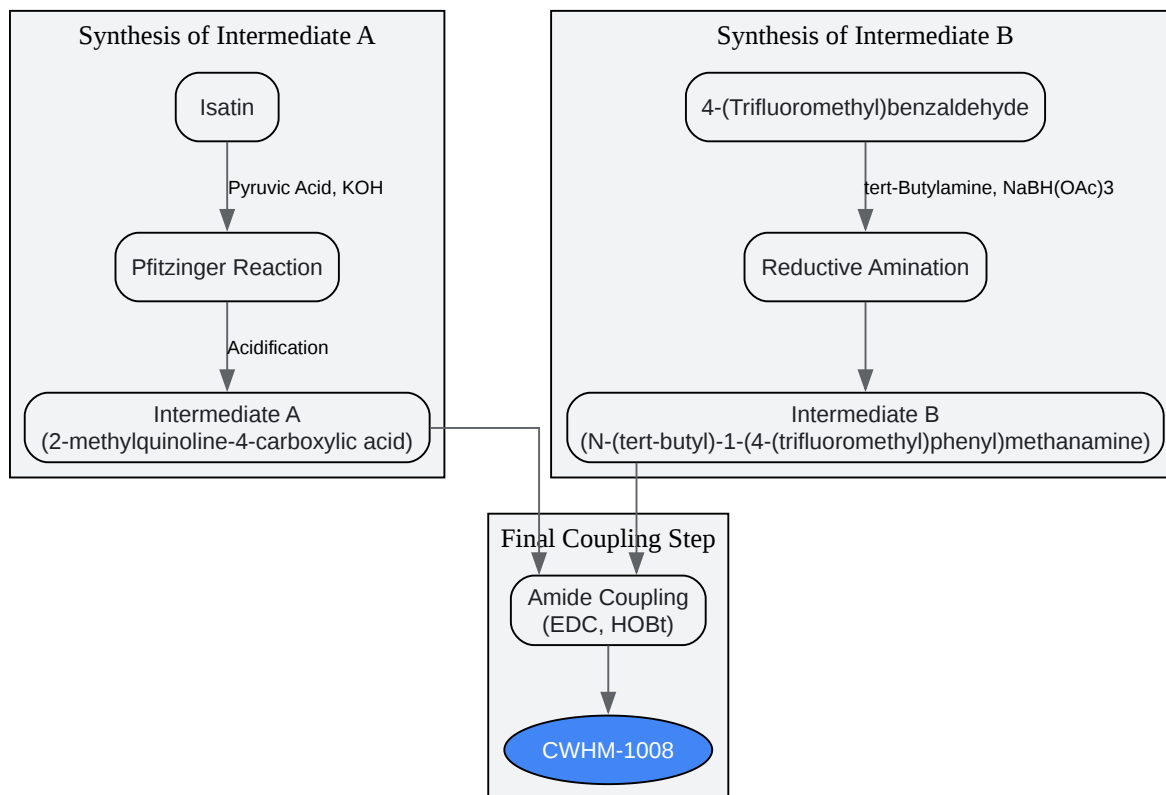
## Overview and Chemical Profile

**CWHM-1008** is a quinoline-4-carboxamide derivative with demonstrated efficacy against both drug-sensitive and drug-resistant strains of *Plasmodium falciparum*. Its chemical structure consists of a quinoline-4-carboxylic acid core coupled with an N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine side chain via an amide linkage. Understanding its synthesis is crucial for researchers aiming to explore its mechanism of action, structure-activity relationships, and potential as a therapeutic agent.

Compound Name	Molecular Formula	Molecular Weight	Key Structural Features
CWHM-1008	C <sub>22</sub> H <sub>26</sub> F <sub>3</sub> N <sub>3</sub> O	405.46 g/mol	Quinoline-4-carboxamide, Trifluoromethylphenyl group, tert-Butyl group

## Proposed Synthetic Pathway

The synthesis of **CWHM-1008** can be achieved through a convergent synthesis strategy. This involves the separate synthesis of two key intermediates: 2-methylquinoline-4-carboxylic acid (A) and N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine (B). These intermediates are then coupled to form the final product, **CWHM-1008**, via an amide bond formation reaction.



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Caption: Proposed synthetic pathway for **CWHM-1008**.

## Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use.

## Synthesis of Intermediate A: 2-Methylquinoline-4-carboxylic acid

This protocol is based on the Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids.<sup>[1][2]</sup>

### Materials:

- Isatin
- Pyruvic acid
- Potassium hydroxide (KOH)
- Ethanol
- Water
- Hydrochloric acid (HCl), concentrated
- Drying agent (e.g., anhydrous sodium sulfate)
- Filter paper and funnel
- Round-bottom flask, condenser, heating mantle, magnetic stirrer

### Procedure:

- In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
- To this solution, add isatin and pyruvic acid.
- Attach a condenser and heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Slowly acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

- Collect the precipitate by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-methylquinoline-4-carboxylic acid (Intermediate A).
- Dry the purified product under vacuum.

## Synthesis of Intermediate B: N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine

This protocol utilizes a reductive amination procedure.

Materials:

- 4-(Trifluoromethyl)benzaldehyde
- tert-Butylamine
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde and tert-butylamine in dichloromethane.
- Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
- In a separate flask, prepare a slurry of sodium triacetoxyborohydride in dichloromethane.

- Slowly add the slurry of the reducing agent to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
- Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine (Intermediate B).
- The crude product may be purified by column chromatography on silica gel if necessary.

## Final Coupling Step: Synthesis of CWHM-1008

This step involves the formation of an amide bond between the carboxylic acid (Intermediate A) and the amine (Intermediate B) using a coupling agent.<sup>[3][4][5]</sup>

Materials:

- Intermediate A (2-methylquinoline-4-carboxylic acid)
- Intermediate B (N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

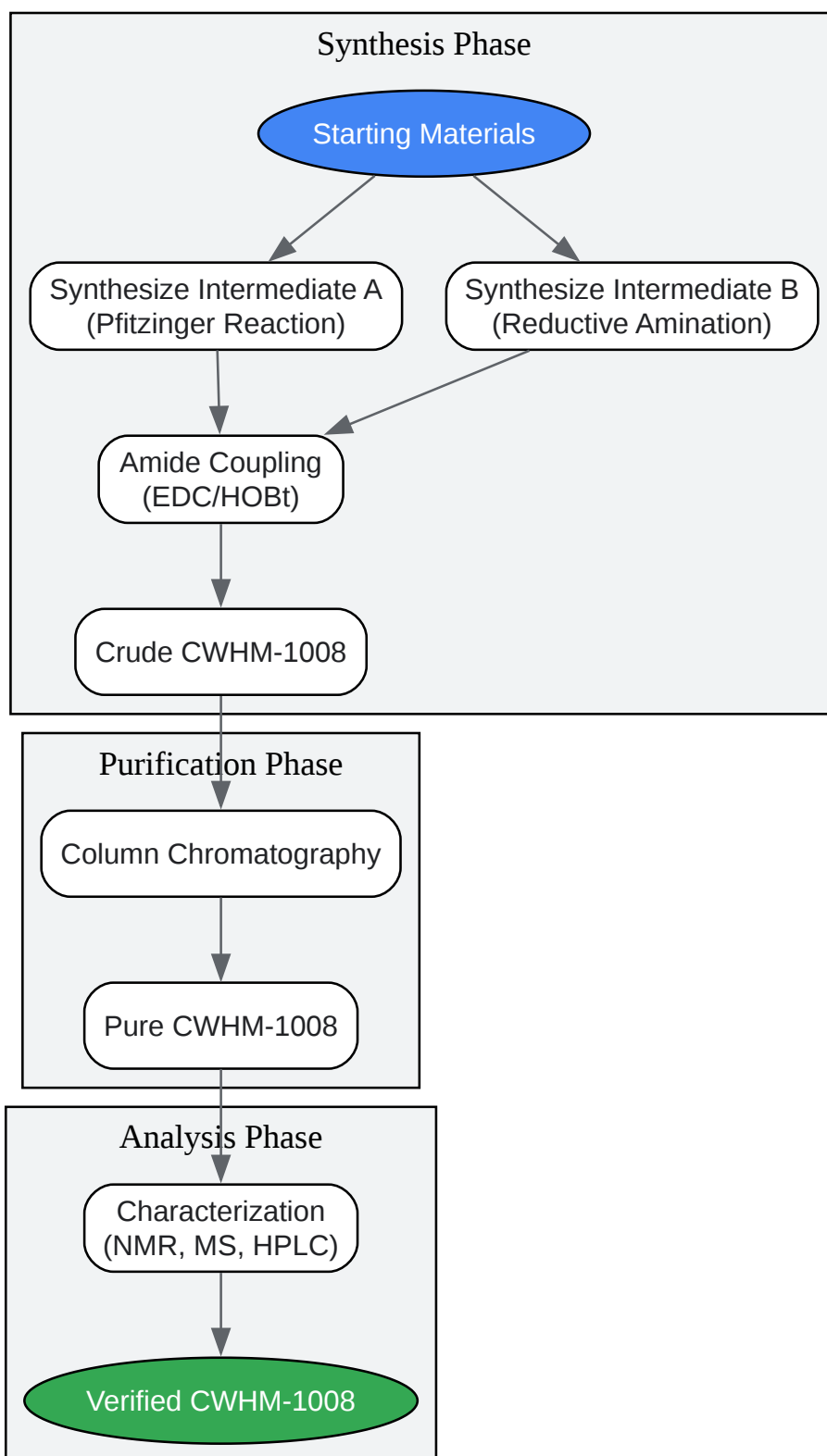
- In a round-bottom flask, dissolve Intermediate A, Intermediate B, and HOBt in DMF or DCM.
- Add DIPEA or TEA to the mixture.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add EDC to the cooled solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
- Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **CWHM-1008**.

## Characterization and Data Presentation

The identity and purity of the synthesized **CWHM-1008** should be confirmed by standard analytical techniques.

Analytical Technique	Expected Outcome
<sup>1</sup> H NMR	Peaks corresponding to the protons of the quinoline, trifluoromethylphenyl, and tert-butyl groups with appropriate chemical shifts and coupling constants.
<sup>13</sup> C NMR	Resonances for all carbon atoms in the CWHM-1008 structure.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the calculated molecular weight of CWHM-1008 ( $m/z = 406.20$ for $[M+H]^+$ ).
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating high purity (e.g., >95%).

## Experimental Workflow Diagram



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